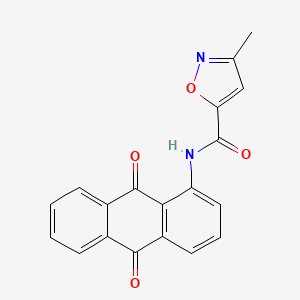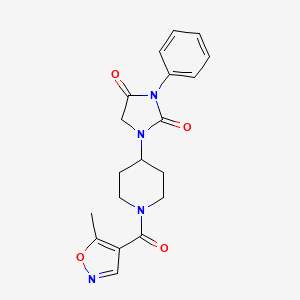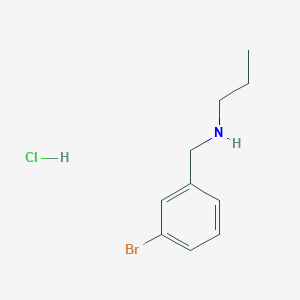
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide” is a compound that has been synthesized and characterized by various spectroscopic methods . It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it can be synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . Another method involves the reaction of N,N’-disubstituted thioureas with α-bromo ketones .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, and IR . The 1H-NMR spectrum contains singlets corresponding to the protons in the thiazole ring and the methyl group . The 13C-NMR spectrum contains singlets corresponding to the carbon atoms in the thiazole ring .Chemical Reactions Analysis
The compound has been used in the synthesis of various heterocycles, such as imidazolidine-2-thiones, 2-aroyliminothiazolines, 1,2,4-triazoles, 1,3-thiazines, and indeno[1,2-d]-[1,3]thiazepines . It has also been used in the functionalization of inert nonreactive C-H bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various methods. For instance, its melting point has been reported to be between 187.5–188.7 °C . Its 1H-NMR and 13C-NMR spectra have been recorded, providing information about its molecular structure .Scientific Research Applications
Organic Synthesis
The compound serves as a bidentate directing group in organic synthesis, particularly in metal-catalyzed C-H bond functionalization reactions . This application is crucial because it allows for the selective activation of C-H bonds, which are typically unreactive. By using this compound, chemists can target specific C-H bonds for modification, leading to a more efficient synthesis process and potentially reducing waste.
Mechanism of Action
Target of Action
It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that it may interact with metal ions in biological systems, influencing their activity and potentially altering cellular functions.
Mode of Action
The compound’s N, O-bidentate directing group could potentially coordinate with metal ions, bringing them in proximity to C-H bonds to be functionalized . This interaction could lead to changes in the activity of metal-dependent enzymes or other cellular components.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-10-9-15(25-21-10)19(24)20-14-8-4-7-13-16(14)18(23)12-6-3-2-5-11(12)17(13)22/h2-9H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDQJNLTWYUFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)


![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)
![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2608625.png)


![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)